Product packaging for 2'-Chloro-3-(3-chlorophenyl)propiophenone(Cat. No.:CAS No. 898787-22-9)

2'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023674
CAS No.: 898787-22-9
M. Wt: 279.2 g/mol
InChI Key: OOLPVBCGPVYHSW-UHFFFAOYSA-N
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Description

Overview of Propiophenone (B1677668) Scaffolds in Medicinal Chemistry

Propiophenone derivatives have demonstrated a remarkable breadth of biological activities, underscoring their significance in medicinal chemistry. The versatility of the propiophenone scaffold allows for extensive structural modifications at various positions, leading to compounds with tailored therapeutic properties. These modifications can influence the molecule's size, shape, polarity, and ability to interact with biological targets.

Historically, the propiophenone skeleton is found in a range of pharmaceuticals and biologically active molecules. For instance, it forms the basis for certain central nervous system agents and synthetic intermediates for more complex drugs. The chemical reactivity of the ketone and the alpha-carbon of the propiophenone moiety provides a handle for a variety of chemical transformations, enabling the synthesis of large libraries of compounds for screening.

Contextualization of Halogenated Propiophenone Derivatives in Chemical Biology

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Halogenation can impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of propiophenone derivatives, halogenation has been a key approach to enhance or alter their biological effects.

Halogenated propiophenones are a class of aromatic ketones that feature one or more halogen atoms on the phenyl ring or the propanone chain. The position and nature of the halogen substituent can profoundly influence the molecule's activity. For example, chloro-substituted cathinone (B1664624) derivatives, which share the propiophenone backbone, have been studied for their neurotoxic potential. nih.gov Research in this area aims to understand how halogenation patterns affect cytotoxicity and interactions with biological systems, such as the inhibition of enzymes like acetylcholinesterase. nih.gov

Significance of 2'-Chloro-3-(3-chlorophenyl)propiophenone within the Propiophenone Class

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, its significance can be inferred from the broader context of dichlorinated organic compounds and related propiophenone derivatives. The presence of two chlorine atoms, one on each of the phenyl rings, suggests a molecule with distinct electronic and steric properties compared to its mono-chlorinated or non-halogenated counterparts.

The IUPAC name for this compound is 1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-one, and its CAS number is 898787-22-9. chemicalbook.com The substitution pattern—a chlorine at the 2'-position of the phenyl ring attached to the carbonyl group and another at the 3-position of the second phenyl ring—creates a specific three-dimensional arrangement that would dictate its interaction with biological macromolecules. The study of such dichlorinated structures is crucial for understanding structure-activity relationships (SAR) within the halogenated propiophenone class. Its potential as a synthetic intermediate for more complex molecules in agrochemical, pharmaceutical, and dyestuff fields can also be considered. fishersci.ca

Table 1: Chemical Data for this compound

PropertyValue
CAS Number 898787-22-9
Molecular Formula C15H12Cl2O
IUPAC Name 1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-one

Further research into this and similar dichlorinated propiophenones would be valuable in expanding the chemical space for drug discovery and in elucidating the nuanced effects of polysubstitution on the biological activity of this versatile scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl2O B3023674 2'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898787-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLPVBCGPVYHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644439
Record name 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-22-9
Record name 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Substituted Propiophenones

The construction of the propiophenone (B1677668) framework can be achieved through several key synthetic strategies, including Friedel-Crafts acylation, Grignard reagent-mediated syntheses, and various condensation reactions. Furthermore, derivatization of existing propiophenone precursors provides a versatile route to a wide array of analogs.

Friedel-Crafts Acylation Strategies for Propiophenone Backbone Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, providing a direct method for the introduction of an acyl group onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orggoogle.com For the synthesis of propiophenones, propionyl chloride or propionic anhydride serves as the acylating agent. nih.govresearchgate.net

The reaction mechanism commences with the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst. lookchem.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired propiophenone, along with the regeneration of the catalyst.

The choice of solvent is crucial, with common options including dichloromethane (B109758) and carbon disulfide. chemicalbook.comquora.com Reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize side reactions. For instance, the reaction of benzene (B151609) with propionyl chloride in the presence of aluminum chloride is often performed at elevated temperatures for a specific duration to ensure complete reaction. libretexts.org

Table 1: Example of Friedel-Crafts Acylation for Propiophenone Synthesis

Aromatic Substrate Acylating Agent Catalyst Solvent Temperature Product Reference
Benzene Propionyl chloride AlCl₃ Dichloromethane 0 °C to RT Propiophenone chemicalbook.com
Toluene Propionyl chloride AlCl₃ - - 4-Methylpropiophenone youtube.com
Chlorobenzene (B131634) Benzoyl chloride AlCl₃ Nitrobenzene 25 °C 4-Chlorobenzophenone rsc.org

Grignard Reagent-Mediated Syntheses of Propiophenone Structures

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. globalresearchonline.netmedchemexpress.com Their reaction with various electrophiles provides a versatile route to ketones, including propiophenones. One common approach involves the reaction of a Grignard reagent with a nitrile. For example, the reaction of an ethyl magnesium bromide with a substituted benzonitrile, followed by acidic hydrolysis, yields the corresponding propiophenone. chemicalbook.com

The synthesis of the Grignard reagent itself is a critical first step, typically involving the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comglobalresearchonline.net The reaction is sensitive to moisture and oxygen, necessitating anhydrous conditions. globalresearchonline.net Once formed, the Grignard reagent is reacted with the nitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate furnishes the desired ketone. chemicalbook.com

Table 2: Grignard Reagent-Mediated Synthesis of a Propiophenone Analog

Grignard Reagent Nitrile Substrate Solvent Reaction Conditions Product Reference
Ethyl magnesium bromide 3-Chlorobenzonitrile Tetrahydrofuran (THF) 1. Reaction of Grignard with nitrile. 2. Hydrolysis with HCl. 3'-Chloropropiophenone (B116997) chemicalbook.com

Condensation Reactions in Propiophenone Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, can also be utilized for the synthesis of propiophenone structures. One such method is the vapor-phase cross-decarboxylation of a mixture of a carboxylic acid and propionic acid over a catalyst at high temperatures. nih.govresearchgate.net For example, the reaction of benzoic acid and propionic acid can yield propiophenone. nih.govresearchgate.net

Another relevant condensation is the Mannich reaction, which is a three-component reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. synzeal.comacs.org While not a direct synthesis of simple propiophenones, it is a powerful tool for producing β-amino ketones, which are derivatives of propiophenones and can be further modified. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. synzeal.com

Derivatization of Propiophenone Precursors

Existing propiophenone molecules can be chemically modified to introduce a wide range of functional groups, leading to a diverse library of derivatives. Halogenation is a common derivatization reaction. For instance, the bromination of a propiophenone at the α-position to the carbonyl group can be achieved using bromine in a suitable solvent. google.com This α-haloketone is a versatile intermediate for further synthetic transformations.

Another example is the chlorination of the aromatic ring of a propiophenone. This can be accomplished using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com The position of chlorination is directed by the existing substituents on the aromatic ring.

Specific Synthetic Pathways to 2'-Chloro-3-(3-chlorophenyl)propiophenone Analogs

The synthesis of the specific compound this compound can be envisioned through the application of the general synthetic methods described above. A plausible and direct approach would be the Friedel-Crafts acylation of chlorobenzene.

A proposed synthesis would involve the reaction of chlorobenzene with 3-(3-chlorophenyl)propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The 3-(3-chlorophenyl)propionyl chloride can be prepared from 3-(3-chlorophenyl)propanoic acid, which in turn can be synthesized via various methods.

Preparation Routes for Related Chloropropiophenones

The synthesis of various chloropropiophenone analogs has been reported in the literature, providing valuable insights into the preparation of compounds structurally related to this compound.

A common route to 3'-chloropropiophenone involves the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride. chemicalbook.com Alternatively, as mentioned earlier, it can be synthesized via the Grignard reaction between ethyl magnesium bromide and 3-chlorobenzonitrile. chemicalbook.com

Another relevant example is the synthesis of 2-bromo-3'-chloropropiophenone, which is a key intermediate in the synthesis of the antidepressant bupropion. google.comgoogle.com This compound is typically prepared by the bromination of 3'-chloropropiophenone. The hydrolysis of this α-bromo ketone can then lead to the corresponding α-hydroxy ketone, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, which is also a known impurity of bupropion. lookchem.comgoogle.com

Furthermore, the direct chlorination of propiophenone using chlorine gas and a Lewis acid catalyst has been shown to produce 3'-chloropropiophenone. google.comgoogle.com

Table 3: Synthesis of a Related Chloropropiophenone

Starting Material Reagent(s) Catalyst Solvent Product Reference
Propiophenone Chlorine (Cl₂) Aluminum chloride (AlCl₃) 1,2-Dichloroethane 3'-Chloropropiophenone google.com
3'-Chloropropiophenone Bromine (Br₂) - Glacial acetic acid 2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone Water, Sodium hydroxide Benzyltriethylammonium chloride - 1-(3-Chlorophenyl)-2-hydroxypropan-1-one google.com

Regioselective Functionalization Techniques

Regioselective functionalization of this compound allows for the introduction of additional functional groups at specific positions on its aromatic rings or the aliphatic chain. The inherent directing effects of the existing substituents, namely the chloro and the propanoyl groups, play a crucial role in determining the outcome of these reactions.

The chloro group at the 2'-position of the phenyl ketone moiety is an ortho-, para-director for electrophilic aromatic substitution, although it is a deactivating group. However, the ortho position is sterically hindered by the adjacent propanoyl group. Therefore, electrophilic substitution is most likely to occur at the para-position (5'-position) to the chloro group. The propanoyl group is a meta-director and strongly deactivating, further influencing the reactivity of this ring.

The 3-chlorophenyl group is also substituted with a deactivating chloro group, which directs incoming electrophiles to the ortho and para positions relative to itself.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄2'-Chloro-5'-nitro-3-(3-chlorophenyl)propiophenoneThe 5'-position is the most activated para-position to the 2'-chloro group.
Br₂/FeBr₃2'-Chloro-5'-bromo-3-(3-chlorophenyl)propiophenoneSimilar to nitration, bromination is expected to occur at the 5'-position.

Advanced Chemical Transformations and Reactivity Profiles

Oxidation Reactions of Propiophenone Derivatives

The oxidation of this compound can target either the carbonyl group or the benzylic methylene (B1212753) group. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions, can lead to the cleavage of the molecule, yielding substituted benzoic acids. For instance, oxidation could potentially yield 2-chlorobenzoic acid and 3-chlorophenylacetic acid.

Milder and more selective oxidation methods can be employed. For example, selenium dioxide is known to oxidize the α-methylene group of ketones to afford α-dicarbonyl compounds. In the case of this compound, this would lead to the formation of 1-(2-chlorophenyl)-3-(3-chlorophenyl)propane-1,2-dione.

Reduction Reactions of Carbonyl Groups in Propiophenones

The carbonyl group of this compound can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chem-station.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon. chem-station.com

Table 2: Common Reducing Agents for the Carbonyl Group of Propiophenones

Reducing AgentSolventProductNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-olMild and selective for carbonyl groups.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-olMore powerful, less selective, requires anhydrous conditions.

Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).

Nucleophilic Substitution Reactions on Halogenated Propiophenones

The two chlorine atoms in this compound are attached to sp²-hybridized carbon atoms of the aromatic rings, making them generally unreactive towards nucleophilic substitution under standard conditions. youtube.com For a nucleophilic aromatic substitution (SNAAr) to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. youtube.com

The propanoyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. Therefore, the chloro group at the 2'-position is somewhat activated towards nucleophilic substitution. However, forcing conditions, such as high temperatures and pressures, or the use of a strong nucleophile, would likely be required for this transformation.

Photochemical Reactivity and Transformation Mechanisms

Upon absorption of UV light, ketones like this compound can undergo photochemical reactions. The two primary pathways are the Norrish Type I and Norrish Type II reactions. wikipedia.org

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. wikipedia.org For this compound, this would result in a 2-chlorobenzoyl radical and a 2-(3-chlorophenyl)ethyl radical. These radicals can then undergo various secondary reactions such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl group. wikipedia.org In this compound, the methylene group at the 3-position provides accessible γ-hydrogens. The reaction proceeds through a 1,4-biradical intermediate, which can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization). researchgate.net The presence of benzylic hydrogens at the γ-position makes the Norrish Type II reaction a likely photochemical pathway for this molecule. chem-station.com

Metal-Enolate Chemistry and Aldol (B89426) Reactions

Propiophenones, including this compound, can form metal enolates, which are versatile intermediates in carbon-carbon bond-forming reactions. The formation of either a kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. bham.ac.uk For an unsymmetrical ketone like this compound, deprotonation can occur at either the α-carbon bearing the phenyl group or the methyl group.

Once formed, these enolates can act as nucleophiles in aldol reactions. wikipedia.orgmasterorganicchemistry.com The aldol reaction involves the addition of an enolate to an aldehyde or another ketone, resulting in a β-hydroxy carbonyl compound. wikipedia.org In a "crossed" or "mixed" aldol reaction, two different carbonyl compounds are used. libretexts.org To achieve selectivity in such reactions, one carbonyl compound is typically chosen that cannot form an enolate, such as benzaldehyde (B42025) or formaldehyde (B43269). wikipedia.orglibretexts.org

For this compound, its enolate could react with an aldehyde like formaldehyde in a directed aldol addition. The stereochemical outcome of the aldol reaction can often be predicted using models like the Zimmerman-Traxler model, which considers the chair-like transition state of the reaction. msu.edu

Table 2: Factors Influencing Enolate Formation and Aldol Reactions

Factor Influence
Base Can determine kinetic vs. thermodynamic enolate formation. bham.ac.uk
Solvent Can affect the aggregation state and reactivity of the enolate.
Temperature Lower temperatures often favor kinetic products. bham.ac.uk

| Lewis Acids | Can be used to promote the reaction and influence stereoselectivity. msu.edu |

Aza-Prins Cyclization and Related Ring Formations

The aza-Prins reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, particularly piperidines. researchgate.net This reaction involves the condensation of a homoallylic amine with an aldehyde, typically promoted by a Brønsted or Lewis acid. researchgate.net The reaction proceeds through an iminium ion intermediate, which then undergoes intramolecular cyclization. researchgate.net

While this compound itself is not a direct substrate for the aza-Prins reaction, it can be a precursor to a suitable homoallylic amine. For example, reduction of the ketone to an alcohol, followed by conversion to an amine, and then introduction of an allylic group would yield a substrate for the aza-Prins cyclization.

The stereochemical outcome of the aza-Prins reaction can be controlled to afford specific diastereomers of the resulting piperidine (B6355638) ring. The choice of Lewis acid can also be crucial in promoting the reaction and influencing its pathway.

Related ring-forming reactions, such as the Prins reaction, lead to the formation of oxygen-containing heterocycles like tetrahydropyrans. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgwikipedia.org This reaction involves the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.org Similar to the aza-Prins reaction, this compound could be chemically modified to serve as a precursor for substrates in Prins-type cyclizations.

Palladium-Catalyzed and Copper-Mediated Cross-Coupling Reactions

The chloro-substituents on the aromatic rings of this compound provide handles for palladium-catalyzed and copper-mediated cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgwiley.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, would allow for the reaction of the aryl chloride moieties with boronic acids to form new C-C bonds. researchgate.netnih.gov This would enable the synthesis of a wide range of derivatives with different substituents on the aromatic rings. The Heck coupling, another palladium-catalyzed reaction, could be used to couple the aryl chlorides with alkenes. youtube.com

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-catalyzed methods. wiley.com These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds. researchgate.net For example, this compound could be reacted with amines, alcohols, or thiols in the presence of a copper catalyst to generate the corresponding arylamine, aryl ether, or aryl thioether derivatives. researchgate.net The choice of ligands, bases, and solvents is critical for the success of these copper-mediated reactions.

Table 3: Overview of Potential Cross-Coupling Reactions for this compound

Reaction Name Catalyst System Bond Formed Potential Reactant
Suzuki-Miyaura Palladium/Ligand C-C Arylboronic acid
Heck Palladium/Base C-C Alkene
Ullmann-type (Buchwald-Hartwig) Copper/Ligand or Palladium/Ligand C-N Amine

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their physicochemical properties. For a molecule like 2'-Chloro-3-(3-chlorophenyl)propiophenone, QSAR can elucidate the structural features crucial for its activity.

2D-QSAR Modeling for Biological Activity Prediction

Two-dimensional QSAR (2D-QSAR) models establish a correlation between the biological activity of a series of compounds and their 2D structural descriptors. These descriptors can include topological, electronic, and physicochemical parameters. In the context of this compound and its analogues, a 2D-QSAR model could be developed to predict their activity against a specific biological target.

For instance, in a study on chalcone (B49325) analogues, which share a similar three-carbon alpha, beta-unsaturated ketone core, a 2D-QSAR model was generated to predict their Angiotensin-Converting Enzyme (ACE) inhibitory activity. biointerfaceresearch.com The model utilized descriptors such as molecular topology and electronic properties to establish a statistically significant correlation. A similar approach for this compound would involve synthesizing a series of derivatives with varied substituents and correlating their measured biological activities with calculated 2D descriptors. A statistically robust model, as indicated by a high coefficient of determination (R²) and cross-validation coefficient (Q²), would then be capable of predicting the activity of new, unsynthesized analogues. nih.gov

Table 1: Example of 2D-QSAR Descriptors and Their Correlation with Biological Activity for a Series of Propiophenone (B1677668) Analogues

DescriptorDescriptionCorrelation with Activity
Topological
Wiener IndexA measure of molecular branching.Negative
Kier & Hall Shape IndicesDescribe molecular shape and size.Positive
Electronic
Dipole MomentA measure of the polarity of the molecule.Positive
HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons.Variable
Physicochemical
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Positive
Molar RefractivityA measure of the total polarizability of a mole of a substance.Positive

3D-QSAR (CoMFA and CoMSIA) for Steric and Electronic Contributions

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electronic requirements for biological activity. These methods generate 3D contour maps that visualize regions where modifications to the molecule would likely enhance or diminish its activity. taylorfrancis.comdrugdesign.org

For this compound, a 3D-QSAR study would involve aligning a series of its analogues based on a common substructure. CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules, while CoMSIA, in addition to these, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net The resulting contour maps would highlight specific areas around the propiophenone scaffold where bulky or electron-donating/withdrawing groups would be favorable for activity. For example, a green contour map in a CoMFA steric field would indicate that a bulkier substituent is preferred at that position, while a blue contour in an electrostatic map would suggest that an electropositive group would enhance activity. researchgate.net

Table 2: Statistical Parameters from a Hypothetical 3D-QSAR Study on this compound Analogues

ParameterCoMFACoMSIADescription
q² (Cross-validated R²)0.7520.799Indicates the internal predictive ability of the model.
r² (Non-cross-validated R²)0.9680.982Represents the goodness of fit of the model.
F-value145.3162.7A measure of the statistical significance of the model.
Standard Error of Estimate0.1890.154Indicates the precision of the predictions.
Field Contributions (%)
Steric5525Contribution of steric fields to the model.
Electrostatic4530Contribution of electrostatic fields to the model.
HydrophobicN/A20Contribution of hydrophobic fields to the model.
H-bond DonorN/A15Contribution of hydrogen bond donor fields to the model.
H-bond AcceptorN/A10Contribution of hydrogen bond acceptor fields to the model.

Validation and Applicability Domain of QSAR Models

The reliability of a QSAR model is determined by rigorous validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), assess the robustness of the model. researchgate.net External validation, where the model's predictive power is tested on a set of compounds not used in its development, is crucial for establishing its real-world applicability. mdpi.com The applicability domain of the model defines the chemical space in which it can make reliable predictions. This ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Ligand-Protein Interaction Profiling

For this compound, molecular docking simulations would be employed to understand its interaction with a specific enzyme or receptor active site. This involves placing the compound in various conformations and orientations within the binding pocket of the target protein. The interactions can be visualized and analyzed to identify key amino acid residues involved in binding. volkamerlab.org

These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov For example, the chlorine atoms on the phenyl rings of this compound could form halogen bonds with electron-donating residues in the active site, while the aromatic rings could engage in pi-pi stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. The carbonyl group of the propiophenone core could act as a hydrogen bond acceptor. nih.gov

Prediction of Binding Affinities and Orientations within Enzyme Active Sites

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. unja.ac.id This binding affinity is often expressed as a negative value in kcal/mol, with a more negative value indicating a stronger interaction. By docking this compound and its analogues into the active site of a target enzyme, their binding affinities can be predicted and compared. irjmets.comonlinescientificresearch.com

This information is invaluable for prioritizing compounds for synthesis and biological testing. The predicted binding orientation, or pose, of the ligand within the active site provides a structural basis for its activity and can guide further optimization of the molecule to enhance its interactions with key residues. researchgate.net

Table 3: Predicted Binding Affinities and Key Interactions of this compound with a Hypothetical Enzyme Active Site

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5Tyr234, Phe345Pi-pi stacking
Leu123, Val201Hydrophobic
Gln156Hydrogen bond (with carbonyl)
Thr159Halogen bond (with 2'-chloro)
Analogue 1 (without 2'-chloro)-7.2Tyr234, Phe345Pi-pi stacking
Leu123, Val201Hydrophobic
Gln156Hydrogen bond (with carbonyl)
Analogue 2 (with 4'-fluoro)-8.9Tyr234, Phe345Pi-pi stacking
Leu123, Val201Hydrophobic
Gln156Hydrogen bond (with carbonyl)
Ser160Hydrogen bond (with 4'-fluoro)

In-depth Computational Analysis of this compound Remains Elusive in Public Scientific Domain

Despite extensive searches of scientific literature and computational chemistry databases, detailed molecular modeling and computational studies specifically focused on the chemical compound this compound are not publicly available. As a result, a comprehensive article detailing its computational chemistry, as per the requested outline, cannot be generated at this time.

The inquiry sought a thorough examination of the compound through a specific set of advanced computational methods. This included the identification of key interacting residues and pharmacophoric features, extensive Density Functional Theory (DFT) calculations (covering electronic structure, charge analysis, and theoretical spectroscopy), Molecular Dynamics (MD) simulations to understand its dynamic behavior, and in silico predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Such computational studies are highly specialized and are often conducted as part of broader drug discovery and development research. This type of research is frequently proprietary and may not be published in publicly accessible journals or databases. While general methodologies for these computational techniques are well-documented for other molecules, applying them to a specific, less-common compound like this compound requires dedicated research that does not appear to have been published.

Consequently, the specific data required to populate the requested sections and subsections—such as HOMO/LUMO energy values, Mulliken charge distributions, theoretical IR/NMR/UV-Vis spectra, molecular dynamics stability metrics, or predicted ADME parameters for this exact compound—could not be located. To maintain scientific accuracy and adhere to the strict constraints of the request, no information from other compounds can be substituted or extrapolated.

Therefore, the following sections of the proposed article remain unwritten due to the absence of specific research data for this compound:

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Should research on this compound become publicly available in the future, a detailed analysis as requested would be possible.

In Vitro Pharmacological and Biological Investigations

Enzyme Inhibition Studies

Detailed investigations into the enzyme inhibition profile of 2'-Chloro-3-(3-chlorophenyl)propiophenone have not been reported. The following subsections outline the specific areas where data is currently absent.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No studies have been found that evaluate the potential of this compound to inhibit acetylcholinesterase or butyrylcholinesterase. These enzymes are critical targets in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

There is no available data on the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Information regarding the modulatory effects of this compound on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is not available. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitization, and it is the target of the thiazolidinedione class of antidiabetic drugs.

Aldose Reductase (ALR2) Inhibition

There are no published findings on the ability of this compound to inhibit Aldose Reductase (ALR2). This enzyme is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy.

HIV-1 Protease Inhibition Mechanisms

The potential for this compound to inhibit HIV-1 protease has not been investigated in any publicly accessible research. HIV-1 protease is an essential enzyme for viral replication, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART).

Cyclooxygenase (COX-2) and Monoamine Oxidase B (MAO-B) Inhibition

No studies were found that investigated the inhibitory activity of this compound on either Cyclooxygenase-2 (COX-2) or Monoamine Oxidase B (MAO-B) enzymes.

α-Glucosidase and α-Amylase Inhibition

There is no available research on the effects of this compound on the activity of α-glucosidase or α-amylase.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

No investigations into the inhibitory effect of this compound on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been published.

Enzyme Kinetic Studies and Inhibition Types (e.g., Mixed-Type)

In the absence of any enzyme inhibition studies, there are consequently no enzyme kinetic data or determinations of inhibition type for this compound.

Antiproliferative and Cytotoxic Activity Assessment (Exclusively In Vitro Cell Line Studies)

Evaluation against Various Human Cancer Cell Lines (e.g., HeLa, Fem-X, PC-3, MCF-7, LS174, K562, HT-29)

No published research was identified that evaluated the in vitro antiproliferative or cytotoxic activity of this compound against any human cancer cell lines, including but not limited to HeLa, Fem-X, PC-3, MCF-7, LS174, K562, or HT-29 cells.

Cellular Mechanisms of Cytotoxicity (e.g., disruption of cellular processes)

No studies detailing the in vitro cytotoxic effects or the specific cellular mechanisms of cytotoxicity for this compound were identified. Research investigating this compound's potential to disrupt cellular processes, induce apoptosis or necrosis, or interfere with cellular components such as mitochondrial function has not been published in the available scientific literature.

Antimicrobial Activity

There is a lack of published data regarding the antimicrobial properties of this compound.

In Vitro Evaluation against Gram-Positive and Gram-Negative Bacteria

No research articles or reports were found that evaluated the in vitro activity of this compound against strains of Gram-positive or Gram-negative bacteria. Therefore, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) for this specific compound are not available.

Proposed Mechanisms of Antimicrobial Action

As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed or investigated for this compound.

Other In Vitro Biological Activities

Investigations into other potential in vitro biological activities for this compound are not present in the current body of scientific literature.

Anti-inflammatory Potential

No in vitro studies assessing the anti-inflammatory potential of this compound could be located. There is no available data on its ability to inhibit key inflammatory mediators, such as cytokines, nitric oxide (NO), or enzymes like cyclooxygenases (COX).

Analgesic Properties

There are no available in vitro studies investigating the potential analgesic properties of this compound or its effects on molecular targets related to pain pathways.

Antioxidant Effects

There is currently no specific data available from in vitro studies to detail the antioxidant effects of this compound. Research on the antioxidant properties of structurally related propiophenones is limited and does not provide a direct basis for assessing this specific compound.

Phytotoxic Effects (e.g., inhibition of germination and radicle growth)

Similarly, dedicated studies on the phytotoxic effects of this compound, including its impact on seed germination and radicle growth, have not been identified in the existing scientific literature. While research has been conducted on the phytotoxicity of other propiophenone (B1677668) and chlorophenol derivatives, these findings cannot be directly extrapolated to this compound.

Structure Activity Relationship Sar and Rational Design

Impact of Chlorine Substituents on Biological Activity

The introduction of chlorine atoms into a molecule can substantially modulate its biological activity by altering its physicochemical properties. eurochlor.org Halogenation, particularly with chlorine, generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. eurochlor.org Furthermore, chlorine atoms can prevent metabolic hydroxylation at the substituted position and influence binding to target proteins through non-bonding interactions. eurochlor.org

In the case of 2'-Chloro-3-(3-chlorophenyl)propiophenone, the presence of two chlorine atoms is expected to significantly influence its pharmacological profile.

2'-Chloro Substituent (ortho-position): The chlorine atom on the benzoyl ring (at the 2' or ortho-position) can induce steric and electronic effects. Its electron-withdrawing nature affects the electron density of the carbonyl group, which is a key hydrogen bond acceptor in interactions with transporter proteins.

3-Chloro Substituent (meta-position): The chlorine on the second phenyl ring (attached to the β-carbon) also plays a crucial role. SAR studies on synthetic cathinones have shown that the position of a halogen on this ring is critical for potency and selectivity towards the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). acs.org Specifically, meta-substituted cathinones often exhibit a higher affinity for DAT compared to their para-substituted counterparts. acs.org This suggests that the 3-chloro substitution in the target molecule could favor interaction with the dopamine transporter.

Studies on 4-chloro substituted cathinones, such as 4-chloromethcathinone (4-CMC), have demonstrated potent activity as substrates at DAT, NET, and SERT, comparable to the well-known cathinone (B1664624) mephedrone. researchgate.net This highlights that chlorine substitution on the phenyl ring is compatible with, and can even enhance, potent monoaminergic activity.

Influence of Phenyl Ring Substitutions on Pharmacological Profiles

The pharmacological profile of propiophenone (B1677668) and cathinone derivatives is highly tunable through substitutions on the aromatic rings. nih.gov The nature, size, and position of these substituents determine whether a compound acts as a reuptake inhibitor (like cocaine) or a substrate/releaser (like amphetamine) and dictates its selectivity for DAT, NET, and SERT. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses of para-substituted methcathinone (B1676376) analogs have shown that the steric bulk of the substituent is a key determinant of selectivity between DAT and SERT, with larger groups favoring SERT interaction. acs.org While chlorine is not a particularly bulky substituent, its electronic properties are significant. The table below summarizes the general effects of various phenyl ring substitutions on the activity of cathinone analogs at monoamine transporters, providing context for the dichlorinated pattern of the target compound.

Substituent & PositionGeneral Impact on Transporter ActivityPrimary MechanismReference Compound(s)
4-Methyl (para)Potent, non-selective substrate at DAT, NET, SERTReleaserMephedrone (4-MMC)
4-Fluoro (para)Potent DAT/NET inhibitor/releaserInhibitor/ReleaserFlephedrone (4-FMC)
3-Fluoro (meta)Potent DAT/NET inhibitor/releaser; higher psychostimulant effect than para-isomerInhibitor/Releaser3-FMC
4-Chloro (para)Potent, non-selective substrate at DAT, NET, SERTReleaserClephedrone (4-CMC)
3,4-MethylenedioxyPotent SERT/NET inhibitor, weaker at DATInhibitor/ReleaserMethylone
3-Chloro (meta)Favors DAT affinity over para-substituted analogsInhibitor/ReleaserBupropion

Based on these trends, the 2',3-dichloro substitution pattern of this compound suggests it would likely function as a potent modulator of monoamine transporters, with a probable preference for inhibiting dopamine and norepinephrine uptake due to the meta-chlorine substituent. acs.orgnih.gov

Role of Stereochemical Disposition in Activity Modulation

The propiophenone scaffold contains a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group). Consequently, this compound can exist as two enantiomers, (R)- and (S)-isomers. Stereochemistry is a critical factor in the biological activity of many chiral compounds, as physiological processes are inherently stereospecific. mdpi.comresearchgate.net

In the realm of synthetic cathinones and related compounds, the biological activity often resides predominantly in one enantiomer. For many cathinone derivatives, including MDPV, the (S)-enantiomer is substantially more potent as a reuptake inhibitor of dopamine and norepinephrine than the (R)-enantiomer. mdpi.com Similarly, for cathinone and methcathinone, the (S)-isomers are the more potent releasing agents at DAT and NET. nih.gov

This enantioselectivity arises from the specific three-dimensional arrangement of functional groups required for optimal binding within the chiral environment of the transporter protein's binding site. It is therefore highly probable that the biological activity of this compound is stereoselective, with one enantiomer being significantly more active than the other. A racemic mixture of the compound would thus contain a 50% component with potentially lower activity or a different pharmacological profile, which could contribute to off-target effects.

Identification of Key Pharmacophoric Features for Targeted Activity

A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. azolifesciences.com For propiophenone-based monoamine transporter inhibitors, a well-defined pharmacophore can be deduced from SAR studies. nih.gov

The key pharmacophoric features for a compound like this compound to act as a monoamine transporter inhibitor would likely include:

Aromatic Ring (A): The 3-chlorophenyl group, which engages in hydrophobic and π-π stacking interactions within the transporter's binding pocket. The meta-chloro substituent acts as an electronic feature.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the β-keto (carbonyl) group is crucial for forming hydrogen bonds with amino acid residues in the target protein.

Aromatic Ring (B): The 2'-chlorophenyl group, which provides an additional site for aromatic interactions and whose substitution pattern fine-tunes the electronic properties of the carbonyl group.

Hydrophobic Center: The ethyl backbone serves as a hydrophobic spacer, ensuring the correct spatial orientation of the two aromatic rings and the ketone.

The precise spatial relationship between these features is critical. The chlorine atoms are not just bulk substituents; they define regions of specific electronic character (electron-deficient) that influence electrostatic and van der Waals interactions with the protein target. Any prospective molecule designed to target monoamine transporters based on this scaffold must conserve these core features in the correct 3D orientation.

Strategies for Designing Novel Propiophenone Derivatives with Enhanced Efficacy or Selectivity

The SAR data for propiophenones and cathinones provide a clear roadmap for the rational design of new derivatives with potentially enhanced therapeutic properties. azolifesciences.comnih.gov The goal is typically to improve potency for a desired target (e.g., DAT) while reducing activity at others (e.g., SERT) to minimize side effects.

Key strategies for designing novel analogs based on the this compound scaffold include:

Systematic Modification of Phenyl Ring Substituents: The chlorine atoms can be replaced with other groups to probe the effect of electronics and sterics. For instance, replacing chlorine with fluorine might alter binding affinity without significantly changing size, while a trifluoromethyl group would introduce a strong electron-withdrawing effect with increased bulk. nih.govacs.org

Bioisosteric Replacement of the Ketone: The β-keto group is a key pharmacophoric feature but can also be a site of metabolic reduction. Replacing it with a bioisostere (e.g., an oxime or a hydroxyl group) could alter the compound's metabolic stability and binding mode while preserving its hydrogen-bonding capability.

Scaffold Hopping: This advanced strategy involves replacing the central propiophenone core with a structurally different scaffold that maintains the same 3D arrangement of key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved drug-like properties.

Introduction of Amine Functionality: Many of the most potent cathinone analogs, including bupropion, feature an amino group on the α-carbon. nih.govnih.gov Introducing a small alkylamino group (e.g., methylamino or tert-butylamino) to the scaffold of this compound would be a logical step to potentially increase potency at DAT and NET.

Stereospecific Synthesis: Based on the principle of enantioselectivity, the synthesis of individual (R)- and (S)-enantiomers is a crucial strategy. mdpi.com This allows for the isolation of the more potent isomer (the eutomer), leading to a more specific drug with a potentially better safety profile by eliminating the less active or potentially harmful isomer (the distomer).

These rational design approaches, guided by a deep understanding of the SAR for this chemical class, enable the targeted development of novel propiophenone derivatives with optimized pharmacological profiles for potential therapeutic applications.

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways for Advanced Propiophenone (B1677668) Analogs

The synthesis of advanced propiophenone analogs is a cornerstone of future research, aiming to generate novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles. A primary focus will be the development of more efficient and versatile synthetic routes. Traditional methods like the Claisen-Schmidt condensation, often used for preparing chalcone (B49325) precursors to propiophenones, will likely be refined to improve yields and expand substrate scope. wikipedia.orgnih.gov

Future synthetic strategies are expected to move beyond conventional methods to include novel catalytic systems and green chemistry approaches. google.com This includes the exploration of microwave-assisted synthesis to accelerate reaction times and improve efficiency in generating diverse libraries of propiophenone derivatives. nih.gov Furthermore, the development of stereoselective synthetic methods will be crucial for accessing specific enantiomers of chiral propiophenone analogs, which may exhibit differential biological activities.

A significant area of opportunity lies in the creation of hybrid molecules that combine the propiophenone scaffold with other pharmacologically active moieties. This could involve the strategic incorporation of heterocyclic rings, such as pyrazolines or azetidinones, to modulate the electronic and steric properties of the parent molecule, potentially leading to compounds with novel mechanisms of action. plos.orgnih.govmdpi.com The synthesis of rigidified analogs, where the conformational flexibility of the propiophenone backbone is constrained, represents another promising avenue for enhancing binding affinity and selectivity for specific biological targets. rsc.org

Table 1: Potential Synthetic Strategies for Advanced Propiophenone Analogs

Synthetic StrategyDescriptionPotential Advantages
Catalytic Cross-Coupling Reactions Utilization of palladium, copper, or other metal catalysts to form key carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents on the aromatic rings.High efficiency, broad functional group tolerance, and ability to create complex molecular architectures.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches.Improved reaction control, enhanced safety, and potential for automated synthesis of compound libraries.
Diversity-Oriented Synthesis The synthesis of complex and diverse small molecules from simple starting materials in a small number of steps.Rapid generation of a wide range of structurally distinct propiophenone analogs for biological screening.
Photoredox Catalysis The use of light to initiate chemical reactions, enabling unique transformations that are often difficult to achieve with traditional thermal methods.Mild reaction conditions and access to novel chemical space for propiophenone derivatization.

Integration of Multiscale Computational Approaches for Predictive Modeling

The integration of sophisticated computational models is set to revolutionize the way propiophenone derivatives are designed and evaluated. Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool for correlating the structural features of these compounds with their biological activities. nih.govnih.gov By developing robust 2D and 3D-QSAR models, researchers can identify key molecular descriptors that govern the therapeutic efficacy of propiophenone analogs, thereby guiding the design of more potent compounds. nih.govnih.gov

Future computational efforts will likely involve the use of machine learning and deep learning algorithms to build more accurate predictive models. plos.orgbio-itworld.complos.org These advanced models can analyze vast datasets of chemical structures and biological activities to uncover complex relationships that may not be apparent from traditional QSAR studies. This can lead to the de novo design of propiophenone derivatives with optimized properties.

Multiscale modeling, which combines quantum mechanical calculations with molecular dynamics simulations, will provide deeper insights into the behavior of these molecules at the atomic level. researchgate.net This approach can be used to predict the preferred conformations of propiophenone analogs and to simulate their interactions with biological targets, offering a dynamic view of the binding process. Such detailed understanding is crucial for rational drug design.

Table 2: Computational Approaches for Predictive Modeling of Propiophenone Analogs

Computational MethodApplication in Propiophenone ResearchExpected Outcome
Machine Learning (e.g., Support Vector Machines, Random Forest) Development of predictive models for bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties.More accurate prediction of the biological profiles of novel propiophenone derivatives, reducing the need for extensive experimental screening.
Deep Learning (e.g., Neural Networks) Analysis of large chemical datasets to identify novel scaffolds and predict bioactivity with high accuracy. plos.orgDiscovery of entirely new classes of propiophenone-based compounds with desired therapeutic effects.
Molecular Dynamics Simulations Simulation of the dynamic behavior of propiophenone analogs and their interactions with target proteins over time.A detailed understanding of the binding kinetics and thermodynamics, aiding in the optimization of ligand-receptor interactions.
Free Energy Perturbation (FEP) Calculation of the relative binding affinities of a series of related propiophenone analogs to a specific target.Accurate prediction of the potency of new derivatives, prioritizing the synthesis of the most promising candidates.

Discovery of Novel Molecular Targets for Propiophenone Derivatives

While some propiophenone derivatives have shown promise as anticancer agents, a significant area for future research is the identification of novel molecular targets for this class of compounds. nih.gov Expanding the therapeutic applications of 2'-Chloro-3-(3-chlorophenyl)propiophenone and its analogs beyond oncology is a key objective.

Target identification strategies will likely employ a combination of "top-down" and "bottom-up" approaches. nih.govresearchgate.net In the top-down approach, the phenotypic effects of a compound on cells or organisms are observed first, followed by investigations to pinpoint the molecular target responsible for these effects. Conversely, the bottom-up approach involves screening compounds directly against a panel of purified proteins or using affinity-based methods to identify binding partners. nih.govnih.gov

Chemical proteomics and activity-based protein profiling (ABPP) are powerful tools that can be utilized to identify the direct protein targets of bioactive small molecules within a complex biological system. nih.govplos.org By designing chemical probes based on the this compound scaffold, researchers can "fish out" its binding partners from cell lysates for identification by mass spectrometry.

Furthermore, computational methods such as inverse docking, where a compound is docked against a large library of protein structures, can be used to predict potential molecular targets. plos.org The validation of these putative targets through biochemical and cell-based assays will be a critical step in elucidating the mechanism of action of propiophenone derivatives and uncovering new therapeutic opportunities.

Development of Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) will be instrumental in the development of the next generation of propiophenone-based therapeutics. nih.govnih.gov This approach relies on the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. wikipedia.org As the structures of more potential targets for propiophenone derivatives become available through techniques like X-ray crystallography and cryo-electron microscopy, the opportunities for SBDD will expand significantly.

The process of SBDD involves several key steps, including the identification of the binding site on the target protein, the use of computational docking programs to predict the binding mode of propiophenone analogs, and the application of scoring functions to estimate their binding affinity. Future advancements in docking algorithms and scoring functions will improve the accuracy of these predictions, enabling a more reliable in silico screening of virtual compound libraries.

A particularly promising area is the design of inhibitors that target protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces. nih.gov The propiophenone scaffold could serve as a starting point for designing peptidomimetics that can disrupt these interactions. By mimicking the key binding epitopes of a peptide, it may be possible to develop potent and selective propiophenone-based PPI inhibitors. nih.gov The iterative cycle of computational design, chemical synthesis, and biological evaluation will be crucial for optimizing these initial hits into lead compounds with therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2'-Chloro-3-(3-chlorophenyl)propiophenone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:
  • Friedel-Crafts : React 3-chlorobenzoyl chloride with chlorobenzene derivatives using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C .
  • Nucleophilic substitution : Substitute bromine in 2-bromo-3'-chloropropiophenone (CAS 34911-51-8) with chlorine using KI/NaCl under reflux in acetone .
    Optimization includes adjusting catalyst concentration (e.g., 1.2 eq AlCl₃), temperature control (0–25°C), and solvent polarity monitoring via TLC.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : The ketone carbonyl appears at δ 195–205 ppm (¹³C). Aromatic protons from the 3-chlorophenyl group show splitting patterns at δ 7.2–7.8 ppm (¹H) .
  • MS : Look for molecular ion peaks at m/z ≈ 265 (M⁺) and fragments at m/z 167 (C₆H₄Cl-CO⁺) .
  • IR : Strong C=O stretch near 1680 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use fume hoods, nitrile gloves, and goggles to avoid inhalation/contact (similar to chlorophenol derivatives) .
  • Store separately from oxidizing agents, and dispose via certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) at 1.0 mL/min; retention times vary by enantiomer .
  • X-ray crystallography : Refine crystal structures using SHELXL (SHELX-97) to determine absolute configuration via Flack parameter analysis (e.g., η < 0.03 confirms enantiopurity) .
  • Microbial reduction : Employ Rhodococcus mucilaginosa GIM 2.157 cells in phosphate buffer (pH 7.0) to stereoselectively reduce propiophenone derivatives .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
Condition Lab-Scale (1 g)Pilot-Scale (100 g)Industrial (1 kg)
Catalyst (AlCl₃)1.2 eq1.5 eq1.8 eq
Reaction Time4 h6 h8 h
Yield72%65%58%
  • Root cause : Catalyst deactivation at scale. Solution : Incremental AlCl₃ addition and inert gas purging to mitigate moisture .

Q. How do computational and experimental data align in predicting substituent effects on reactivity?

  • Methodological Answer :
  • DFT calculations : Compare HOMO-LUMO gaps of 2'-chloro vs. 3-chlorophenyl groups using Gaussian09 (B3LYP/6-31G*).
  • Experimental validation : Substituent electron-withdrawing effects reduce nucleophilic attack rates by 40% in SN2 reactions (e.g., tert-butylamine substitution ).
  • Contradiction resolution : Discrepancies in activation energy (ΔG‡) >5 kcal/mol require re-evaluating solvent effects (e.g., DMF vs. THF dielectric constants) .

Key Considerations for Researchers

  • Data gaps : No acute toxicity data exist for this compound; extrapolate from 3-chlorophenol (LD₅₀ = 570 mg/kg in rats) with caution .
  • Structural analogs : Compare with bupropion (C13H18ClNO), noting tert-butylamino group’s impact on dopamine reuptake inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.